[2-(4-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Overview
Description
[2-(4-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring and a cyclopentapyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Cyclopentapyrrole Formation: The cyclopentapyrrole moiety is formed through cyclization reactions involving suitable precursors.
Coupling Reactions: The pyrimidine and cyclopentapyrrole units are coupled together using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in the study of biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurodegenerative disorders .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2-(4-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various cellular pathways, including those involved in inflammation, apoptosis, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine structure and exhibit a wide range of biological activities.
2-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl]methanol: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
What sets [2-(4-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol apart is its unique combination of a pyrimidine ring and a cyclopentapyrrole moiety. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
[2-(4-methylpyrimidin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C13H19N3O/c1-10-4-6-14-12(15-10)16-7-11-3-2-5-13(11,8-16)9-17/h4,6,11,17H,2-3,5,7-9H2,1H3 |
InChI Key |
SKLVYTNACYHRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CCCC3(C2)CO |
Origin of Product |
United States |
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